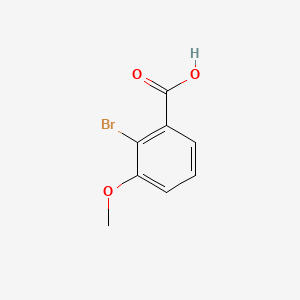

2-Bromo-3-methoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGGEUOQUYCZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237008 | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88377-29-1 | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088377291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-3-methoxybenzoic acid (CAS No. 88377-29-1), a key chemical intermediate. The document collates essential physicochemical properties, spectroscopic data, and detailed synthetic protocols. While direct biological activity data for this specific compound is limited, this guide explores its potential applications in drug discovery and development by examining the biological significance of structurally related brominated and methoxylated benzoic acid derivatives. This guide serves as a foundational resource for researchers utilizing this compound in organic synthesis and medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure and properties make it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties [1][2][3][4]

| Identifier | Value |

| CAS Number | 88377-29-1 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) |

| InChIKey | AOGGEUOQUYCZAH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC(=C1Br)C(=O)O |

| Synonyms | This compound |

Table 2: Physicochemical Properties [2]

| Property | Value | Unit | Source |

| Normal Melting Point (Tf) | 424.16 | K | Joback Method |

| Normal Boiling Point (Tb) | 653.71 | K | Joback Method |

| Critical Temperature (Tc) | 871.75 | K | Joback Method |

| Critical Pressure (Pc) | 4577.74 | kPa | Joback Method |

| Enthalpy of Fusion (hfus) | 21.90 | kJ/mol | Joback Method |

| Enthalpy of Vaporization (hvap) | 69.27 | kJ/mol | Joback Method |

| LogP (Octanol/Water Partition) | 2.156 | Crippen Method | |

| Water Solubility (log10ws) | -2.81 | Crippen Method |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Information [3][4]

| Spectroscopy Type | Data Highlights |

| Mass Spectrometry (GC-MS) | Key fragments observed at m/z 106, 135, 214, 216. |

| Infrared (IR) Spectroscopy | IR spectrum available from NIST WebBook. |

Synthesis Protocols

Experimental Protocol: Synthesis of a Brominated Methoxybenzoic Acid Derivative

This protocol is adapted from a patented method for the synthesis of 2-bromo-5-methoxybenzoic acid and should be considered a general guideline.[5][6]

Materials:

-

3-methoxybenzoic acid

-

Halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform)

-

Bromination reagent (e.g., N-bromosuccinimide, dibromohydantoin)

-

Bromination initiator (e.g., potassium bromate)

-

Cocatalyst (e.g., red phosphorus)

-

Concentrated sulfuric acid

-

Ice water

-

Ethanol or methanol (for recrystallization)

Procedure:

-

In a four-necked flask, dissolve 3-methoxybenzoic acid in the halogenated hydrocarbon solvent.

-

Sequentially add concentrated sulfuric acid, the bromination initiator, and the cocatalyst to the flask.

-

With stirring, add the bromination reagent at a controlled temperature (e.g., 25-30 °C).

-

Allow the reaction to proceed for a set time (e.g., 3 hours), monitoring the consumption of the starting material by HPLC.

-

Upon completion, pour the reaction mixture into ice water to quench the reaction.

-

Recover the halogenated hydrocarbon solvent under reduced pressure.

-

Filter the resulting solid and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Caution should be exercised when handling concentrated sulfuric acid and brominating agents.

Biological Significance and Applications

Direct studies on the biological activity of this compound are not widely published. However, its structural motifs are present in a variety of biologically active molecules, suggesting its potential as a valuable intermediate in drug discovery.

-

Precursor to Bioactive Compounds: Structurally related compounds, such as 2-Bromo-3-nitrobenzoic acid, are key precursors in the synthesis of potent enzyme inhibitors like 5-aminoisoquinolin-1-one (5-AIQ), which targets Poly(ADP-ribose) polymerase-1 (PARP-1).[7] PARP-1 is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy.

-

Antimicrobial Potential: Benzoic acid derivatives containing bromo and nitro groups have shown significant antibacterial and antifungal properties.[8] For instance, some studies suggest that 2-Bromo-3-nitrobenzoic acid may exhibit antibacterial activity against Staphylococcus aureus by inhibiting DNA and protein synthesis, although further validation is needed.[7]

-

Agricultural Applications: Other isomers, such as 3-bromo-4-methoxybenzoic acid, have been shown to possess inhibitory effects against pathogenic bacteria in plants and act as plant growth regulators.[9]

The presence of the bromo and methoxy functionalities on the benzoic acid core of this compound makes it a prime candidate for further chemical modification to explore a range of pharmacological activities.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a brominated methoxybenzoic acid derivative.

Caption: A flowchart of the general synthetic process.

Conclusion

This compound, identified by CAS number 88377-29-1, is a valuable chemical intermediate with well-defined physicochemical properties. While direct biological data is sparse, the known activities of structurally similar compounds highlight its potential as a building block in the synthesis of novel therapeutic agents and other biologically active molecules. The synthetic protocols and data presented in this guide provide a solid foundation for researchers working with this compound.

References

- 1. This compound | 88377-29-1 [sigmaaldrich.com]

- 2. chemeo.com [chemeo.com]

- 3. This compound | C8H7BrO3 | CID 145162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 6. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents [patents.google.com]

physical and chemical properties of 2-Bromo-3-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-methoxybenzoic acid, with the chemical formula C₈H₇BrO₃, is a substituted aromatic carboxylic acid. Its structure, featuring a bromine atom and a methoxy group on the benzoic acid backbone, makes it a potentially valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds and other bioactive molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a proposed synthetic pathway.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific isomer.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 88377-29-1 | [1] |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | White to off-white crystalline solid (Predicted) | N/A |

Physicochemical Data

| Property | Value | Method | Source |

| Melting Point | 134-136 °C (for the related 2-bromo-3-methylbenzoic acid) | Capillary Method | [2] |

| Boiling Point | Decomposes before boiling | N/A | N/A |

| Solubility | Soluble in methanol, ethanol, and DMSO. Sparingly soluble in water. | Gravimetric/Titrimetric | [3][4] |

| pKa | ~3-4 (Predicted based on substituted benzoic acids) | Potentiometric Titration | [5] |

Synthesis

Proposed Synthetic Pathway: Bromination of 3-Methoxybenzoic Acid

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed protocols for the determination of the key physical and chemical properties of this compound. These are based on standard laboratory procedures for aromatic carboxylic acids.

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of the crystalline solid.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, repeat the measurement, but slow the heating rate to 1-2 °C per minute when the temperature is within 20 °C of the approximate melting point.

-

Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting point range is T₁ - T₂.[6][7][8]

Solubility Determination (Gravimetric Method)

Objective: To determine the solubility of the compound in a given solvent at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter)

-

Oven

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Record the total mass of the vial and compound.

-

Add a known volume of the desired solvent (e.g., water, ethanol) to the vial.

-

Seal the vial and place it in a constant temperature shaker or water bath for 24-48 hours to ensure equilibrium is reached.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it into a pre-weighed container.

-

Evaporate the solvent from the filtered solution in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

The mass of the dissolved solid is determined by weighing the container with the residue.

-

Calculate the solubility in g/100 mL or other appropriate units.[3]

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Analytical balance

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent mixture (e.g., water-ethanol, if solubility in pure water is low).

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments (e.g., 0.1-0.2 mL) and recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. Alternatively, a first or second derivative plot can be used to accurately determine the equivalence point.[5][9][10][11]

Caption: General analytical workflow for the characterization of this compound.

Spectroscopic Data

Detailed, high-resolution spectral data with peak assignments for this compound are not widely published. The following sections provide expected spectral characteristics based on the structure and data from related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methoxy, aromatic, and carboxylic acid protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |

| Aromatic-H | 7.0 - 8.0 | Multiplets | 3H |

| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C-Br (Aromatic) | 110 - 120 |

| C-OCH₃ (Aromatic) | 155 - 165 |

| Aromatic Carbons | 110 - 140 |

| -OCH₃ | 55 - 65 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-O (Ether) | 1200 - 1300 | Strong |

| C-Br | 500 - 600 | Medium-Strong |

Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, a characteristic M+2 isotopic peak with nearly equal intensity to the molecular ion peak will be observed.

-

Molecular Ion (M⁺): m/z 230 and 232

-

Major Fragments:

-

Loss of -OH (m/z 213, 215)

-

Loss of -COOH (m/z 185, 187)

-

Loss of -OCH₃ (m/z 199, 201)

-

Loss of -Br (m/z 151)

-

Biological Activity and Signaling Pathways

There is currently no significant published research on the biological activity or the interaction of this compound with specific signaling pathways. Its structural similarity to other benzoic acid derivatives suggests potential for various biological activities, but this remains an area for future investigation.

Conclusion

This compound is a compound with potential applications in synthetic chemistry. This guide has provided a summary of its known and predicted physical and chemical properties, along with detailed protocols for their experimental determination. The proposed synthetic route and expected spectroscopic data serve as a valuable resource for researchers working with this compound. Further studies are warranted to fully elucidate its properties, reactivity, and potential biological significance.

References

- 1. This compound [webbook.nist.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. quora.com [quora.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. byjus.com [byjus.com]

- 8. scribd.com [scribd.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

An In-depth Technical Guide on 2-Bromo-3-methoxybenzoic Acid

This technical guide provides a comprehensive overview of the molecular structure and properties of 2-Bromo-3-methoxybenzoic acid, tailored for researchers, scientists, and professionals in drug development.

Molecular Properties

This compound is a substituted aromatic carboxylic acid. Its chemical and physical properties are summarized below.

Data Presentation

The key quantitative data for this compound are presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][3][4] |

| Molecular Weight | 231.04 g/mol | [1][3][4] |

| Monoisotopic Mass | 229.95786 Da | [1][5] |

| CAS Number | 88377-29-1 | [2][3][4] |

| SMILES | COC1=CC=CC(=C1Br)C(=O)O | [1][3][5] |

| InChI | InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) | [1][2][5] |

| InChIKey | AOGGEUOQUYCZAH-UHFFFAOYSA-N | [1][2][3] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

Experimental Protocols

This document does not cite specific experiments. For detailed experimental protocols regarding the synthesis or analysis of this compound, please refer to peer-reviewed chemical literature and established chemical databases.

Mandatory Visualization

The molecular structure of this compound is visualized below using a 2D diagram.

Molecular structure of this compound.

References

- 1. This compound | C8H7BrO3 | CID 145162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 88377-29-1 [sigmaaldrich.com]

- 3. chemeo.com [chemeo.com]

- 4. This compound (CAS 88377-29-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PubChemLite - this compound (C8H7BrO3) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of viable synthesis pathways for 2-Bromo-3-methoxybenzoic acid, a valuable building block in the development of complex organic molecules and pharmaceutical agents. Due to the specific substitution pattern of the target molecule, direct electrophilic bromination of 3-methoxybenzoic acid is challenging due to the directing effects of the methoxy and carboxylic acid groups, which favor substitution at other positions. This guide outlines two plausible multi-step synthetic routes, providing detailed experimental protocols and a comparative analysis.

Pathway 1: Directed Ortho-Metalation of 3-Methoxybenzoic Acid

This pathway leverages the powerful technique of directed ortho-metalation, where the carboxylate group of the starting material, 3-methoxybenzoic acid, directs deprotonation to the adjacent C2 position. Subsequent quenching with a bromine source yields the desired product. This method offers high regioselectivity that is not achievable through classical electrophilic aromatic substitution.

Experimental Protocol

Step 1: In situ generation of lithium 2-lithio-3-methoxybenzoate

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 3-methoxybenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq.) in THF to the reaction mixture while maintaining the temperature at -78 °C. The LDA is typically prepared by adding n-butyllithium to diisopropylamine in THF at -78 °C.

-

Stir the resulting mixture at -78 °C for 2 hours to ensure the complete formation of the dianion.

Step 2: Bromination

-

To the dianion solution from Step 1, slowly add a solution of 1,2-dibromoethane (1.2 eq.) in anhydrous THF, ensuring the temperature remains at -78 °C.

-

After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 1 hour.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Logical Workflow for Pathway 1

Pathway 2: Bromination of 3-Hydroxybenzoic Acid and Subsequent Methylation

This alternative two-step pathway first introduces the bromine atom ortho to a hydroxyl group, which is a strong ortho-directing group. The hydroxyl group is then methylated in the second step to yield the final product.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-3-hydroxybenzoic acid

-

In a round-bottom flask, dissolve 3-hydroxybenzoic acid (1.0 eq.) in glacial acetic acid.

-

Add a catalytic amount of iron powder.

-

Slowly add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the mixture at room temperature with stirring.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove acetic acid and any unreacted bromine.

-

The crude 2-Bromo-3-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Methylation of 2-Bromo-3-hydroxybenzoic acid

-

In a round-bottom flask, dissolve the 2-Bromo-3-hydroxybenzoic acid (1.0 eq.) from Step 1 in a suitable solvent such as acetone or dimethylformamide (DMF).

-

Add an excess of a base, such as potassium carbonate (K₂CO₃, 2.5 eq.), to the solution.

-

Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄, 1.5 eq.) or methyl iodide (CH₃I, 1.5 eq.), to the mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Logical Workflow for Pathway 2

Data Summary

| Pathway | Step | Key Reagents | Typical Yield (%) | Purity (%) |

| 1: Directed Ortho-Metalation | 1 | 3-Methoxybenzoic acid, LDA, 1,2-dibromoethane | 60-75 | >95 (after purification) |

| 2: Bromination & Methylation | 1 | 3-Hydroxybenzoic acid, Br₂, Fe | 70-85 | >98 (after recrystallization) |

| 2 | 2-Bromo-3-hydroxybenzoic acid, (CH₃)₂SO₄, K₂CO₃ | 80-95 | >98 (after purification) |

Note: The yields are estimates and can vary based on reaction scale and optimization of conditions.

Conclusion

Both presented pathways offer viable routes to this compound. The choice of pathway may depend on the availability of starting materials, the scale of the synthesis, and the technical capabilities of the laboratory. Pathway 1, utilizing directed ortho-metalation, is a more direct approach from 3-methoxybenzoic acid but requires the handling of air- and moisture-sensitive reagents at low temperatures. Pathway 2 is a two-step process that may be more amenable to larger-scale synthesis due to the less stringent reaction conditions, although it requires an additional synthetic step. For any application, especially in drug development, thorough purification and characterization of the final product are critical.

An In-depth Technical Guide to the Isomers of C8H7BrO3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical isomers corresponding to the molecular formula C8H7BrO3. The primary focus of this document is 5-Bromovanillin (3-bromo-4-hydroxy-5-methoxybenzaldehyde), the most extensively studied isomer, for which a wealth of data on its synthesis, characterization, and biological activities exists. Information on other known isomers, including 6-Bromovanillin and 3-Bromo-5-methoxybenzoic acid, is also presented to offer a broader perspective on this class of compounds.

Introduction to C8H7BrO3 Isomers

The molecular formula C8H7BrO3 represents several aromatic compounds with a variety of potential applications, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromine atom and oxygen-containing functional groups on the benzene ring significantly influences the physicochemical properties and biological activities of these isomers. This guide will delve into the synthesis, structural elucidation, and known biological relevance of these compounds, with a strong emphasis on experimental data and protocols.

5-Bromovanillin: A Detailed Profile

5-Bromovanillin is the most prominent and well-characterized isomer of C8H7BrO3. Its structure is derived from vanillin, a widely used flavoring agent, through the electrophilic substitution of a bromine atom onto the aromatic ring.

IUPAC Name: 3-bromo-4-hydroxy-5-methoxybenzaldehyde[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Bromovanillin is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2973-76-4 | [1][3] |

| Molecular Weight | 231.04 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 164-166 °C | [4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. |

Spectroscopic Data

The structural elucidation of 5-Bromovanillin is supported by various spectroscopic techniques. The key data are summarized below.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde Proton (-CHO) | 9.80 | s |

| Aromatic Proton | 7.65 | s |

| Aromatic Proton | 7.37 | s |

| Methoxy Protons (-OCH₃) | 3.99 | s |

| Hydroxyl Proton (-OH) | 6.46 | s |

Reference for ¹H NMR data:[5]

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aldehyde Carbon | 190.43 | C=O |

| Aromatic Carbons | 109.20 - 149.78 | Ar-C |

| Methoxy Carbon | 56.33 | -OCH₃ |

Reference for ¹³C NMR data:[6]

2.2.2. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3333 | O-H stretching |

| 1674 | C=O stretching (aldehyde) |

| 678 | C-Br stretching |

Reference for IR data:[6]

2.2.3. Mass Spectrometry (MS)

The mass spectrum of 5-Bromovanillin shows characteristic molecular ion peaks at m/z 230 and 232, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[6][7]

Synthesis of 5-Bromovanillin

The most common method for the synthesis of 5-Bromovanillin is the direct bromination of vanillin. Several protocols have been reported, and a representative experimental procedure is detailed below.

Experimental Protocol: Bromination of Vanillin

Materials:

-

Vanillin

-

Potassium bromate (KBrO₃)

-

Glacial acetic acid

-

48% Hydrobromic acid (HBr)

-

Sodium thiosulfate (Na₂S₂O₃) solution

-

Ethanol

-

Deionized water

Procedure:

-

In a suitable flask, dissolve vanillin in glacial acetic acid.

-

To this solution, add potassium bromate.

-

Slowly add 48% hydrobromic acid dropwise to the stirred mixture. The reaction is typically exothermic and should be controlled.

-

Continue stirring the reaction mixture at room temperature for approximately 45-60 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

If the solution retains an orange color due to excess bromine, add a few drops of sodium thiosulfate solution until the color disappears.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a hot ethanol/water mixture to obtain pure 5-Bromovanillin.

-

Dry the purified crystals and determine the yield and melting point.

Logical Workflow for the Synthesis of 5-Bromovanillin:

Caption: Workflow for the synthesis of 5-Bromovanillin.

Biological Activities

5-Bromovanillin has been investigated for its potential biological activities, which are of interest to drug development professionals.

2.4.1. Antioxidant Activity

The antioxidant potential of 5-Bromovanillin has been evaluated using various assays. The half-maximal inhibitory concentration (IC50) provides a quantitative measure of its antioxidant capacity.

| Assay | IC50 Value (µg/mL) |

| DPPH Radical Scavenging | 269.44 |

Reference for Antioxidant Activity data:[6]

2.4.2. Antimicrobial Activity

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A general protocol for determining the MIC of a compound like 5-Bromovanillin is provided below.

Materials:

-

5-Bromovanillin

-

Bacterial or fungal strains

-

Appropriate growth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of 5-Bromovanillin in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism in medium without the compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Activity Screening:

Caption: General workflow for MIC determination.

Other Isomers of C8H7BrO3

While less studied than 5-Bromovanillin, other isomers of C8H7BrO3 have been identified. The available information for these compounds is summarized below.

6-Bromovanillin

IUPAC Name: 2-bromo-4-hydroxy-5-methoxybenzaldehyde[8]

| Property | Value | Reference |

| CAS Number | 60632-40-8 | [8] |

| Molecular Weight | 231.04 g/mol | [9] |

| Melting Point | 178 °C | [3] |

Synthesis: 6-Bromovanillin can be synthesized from ethyl vanillin through a multi-step process involving methylation, bromination, and acidolysis.[7] It is also used in the synthesis of Carbidopa, a drug used in the treatment of Parkinson's disease.[10]

3-Bromo-5-methoxybenzoic acid

IUPAC Name: 3-bromo-5-methoxybenzoic acid[1][11]

| Property | Value | Reference |

| CAS Number | 157893-14-6 | [1][11] |

| Molecular Weight | 231.05 g/mol | [1] |

| Melting Point | 184-187 °C | [12] |

Synthesis: This isomer can be synthesized from 3-bromo-5-methoxybenzaldehyde through oxidation or from 2-amino-5-bromo-3-methoxybenzoic acid via a diazotization reaction followed by reduction.[12][13]

Conclusion

The isomers of C8H7BrO3, particularly 5-Bromovanillin, represent a class of compounds with significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive overview of the available data, with a focus on quantitative information and detailed experimental protocols to aid researchers in their scientific endeavors. The provided workflows for synthesis and biological screening offer a logical framework for the investigation of these and other related molecules. Further research into the biological activities and mechanisms of action of these compounds is encouraged to fully unlock their therapeutic potential.

References

- 1. 3-Bromo-5-methoxybenzoic acid | 157893-14-6 [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. 6-Bromovanillin | 60632-40-8 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]

- 6. 3-Bromo-5-methoxybenzoic acid, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. CN105439837B - Synthetic method of 6-bromoisovanillin - Google Patents [patents.google.com]

- 8. Vanillin, 6-bromo- | C8H7BrO3 | CID 43376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. 6-Bromovanillin | 60632-40-8 [chemicalbook.com]

- 11. 3-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 4060048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chembk.com [chembk.com]

- 13. 3-BROMO-5-METHOXYBENZOIC ACID | 157893-14-6 [chemicalbook.com]

solubility of 2-Bromo-3-methoxybenzoic acid in different solvents

An In-depth Technical Guide to the Solubility of 2-Bromo-3-methoxybenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility data for this compound. This guide, therefore, presents qualitative information for structurally similar compounds to serve as a reference for solvent selection. A comprehensive, industry-standard experimental protocol is provided to enable researchers to determine the quantitative solubility of the target compound.

Introduction

This compound (CAS: 88377-29-1; Molecular Formula: C₈H₇BrO₃) is a substituted aromatic carboxylic acid. An understanding of its solubility profile in various organic solvents is critical for its application in organic synthesis, reaction engineering, purification by crystallization, and pharmaceutical formulation development. Solubility data informs process efficiency, solvent selection, and the bioavailability of potential active pharmaceutical ingredients. This document provides a foundational understanding of its likely solubility characteristics based on related compounds and presents a detailed methodology for its precise experimental determination.

Comparative Solubility Profile

While specific data for this compound is unavailable, the solubility of its structural analogs provides a useful qualitative framework for initial solvent screening. The presence of a carboxylic acid group suggests some solubility in polar solvents, which can be modified by the hydrophobic bromine atom and the polar methoxy group.

Table 1: Qualitative Solubility of Structurally Related Benzoic Acids

| Compound | Solvent | Solubility Description | Reference |

| 2-Bromobenzoic acid | 95% Ethanol | Soluble (100 mg/mL) | [1][2] |

| Ether | Soluble | [3] | |

| Acetone | Soluble | [3] | |

| Hot Water | Soluble | [3] | |

| Cold Water | Slightly soluble | [2][3] | |

| 3-Methoxybenzoic acid | Ethanol | Soluble | [4][5][6] |

| Methanol | Soluble | [6][7] | |

| Acetone | Generally soluble | [4] | |

| Chloroform | Generally soluble | [4] | |

| Boiling Water | Soluble | [8] | |

| Water (25°C) | Sparingly soluble (2 mg/mL) | [6][7] |

Based on these analogs, this compound is expected to exhibit good solubility in polar organic solvents like ethanol, methanol, and acetone, and limited solubility in water.

Experimental Protocol: Solubility Determination

The thermodynamic solubility of a compound can be reliably determined using the shake-flask method. This protocol outlines the necessary steps for obtaining quantitative solubility data for this compound.

Principle

An excess amount of the solid solute is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is quantified using a suitable analytical technique.

Materials and Equipment

-

This compound (≥98% purity)

-

Analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, toluene)

-

Analytical balance

-

Scintillation vials or flasks with airtight caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, solvent-compatible)

-

Calibrated volumetric glassware

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound into a series of vials. The presence of undissolved solid at the end of the equilibration period is essential to confirm that a saturated solution has been achieved.

-

Accurately dispense a known volume (e.g., 5 mL) of the selected solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixtures for a predetermined period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to permit the sedimentation of the excess solid.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, tared vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately weigh the filtered sample.

-

Dilute the sample gravimetrically or volumetrically with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or UV-Vis spectroscopy method.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the analytical calibration curve.

-

Calculate the concentration of the original, undiluted saturated solution by applying the dilution factor.

-

Express the final solubility in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Visualizations

Experimental Workflow Diagram

The following flowchart illustrates the key stages of the shake-flask method for determining solubility.

Caption: Workflow for experimental solubility determination via the shake-flask method.

Logical Relationship Diagram

This diagram illustrates how understanding solubility is integral to various stages of research and development.

Caption: The central role of solubility data in drug development and chemical research.

References

- 1. 2-Bromobenzoic acid CAS#: 88-65-3 [m.chemicalbook.com]

- 2. 2-Bromobenzoic acid | 88-65-3 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chemixl.com [chemixl.com]

- 6. 3-Methoxybenzoic acid CAS#: 586-38-9 [m.chemicalbook.com]

- 7. 3-Methoxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

- 8. 3-Methoxybenzoic Acid | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and hazard information for 2-Bromo-3-methoxybenzoic acid (CAS No: 88377-29-1), a compound often utilized in chemical synthesis and drug discovery. The following sections detail its hazard classification, physical and chemical properties, safe handling and storage procedures, and emergency protocols, ensuring laboratory personnel can manage this substance responsibly.

GHS Hazard Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | Category 3 |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation |

Precautionary Statements: A comprehensive list of precautionary statements is provided by the ECHA C&L Inventory. Key statements include P261, P264, P270, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, and P501.[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and use in experimental settings.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃[1] |

| Molecular Weight | 231.04 g/mol [1] |

| CAS Number | 88377-29-1[1] |

| Appearance | Solid (form varies) |

| Melting Point | 119-123 °C[2][3] |

| Boiling Point | 327.6±27.0 °C (Predicted)[2] |

| Flash Point | 151.9°C[2] |

| pKa | 3.70±0.10 (Predicted)[2] |

Toxicological Information

The primary toxicological concerns are related to acute oral toxicity and irritation to the skin, eyes, and respiratory system.[1]

Symptoms of Exposure:

-

Ingestion: May cause soreness and redness of the mouth and throat.[4] Severe poisoning can lead to more serious symptoms.

-

Skin Contact: Can result in irritation and redness at the site of contact.[4]

-

Eye Contact: May cause pain, redness, and profuse watering of the eyes.[5]

-

Inhalation: May lead to irritation of the throat, a feeling of tightness in the chest, and shortness of breath.[4][5]

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when working with this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6][7]

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[8]

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles or a face shield are required.[9]

-

Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves. Inspect gloves for integrity before use.[9]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter may be necessary.[6]

Handling Procedures:

-

Avoid the formation of dust and aerosols.[9]

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Proper storage and disposal are critical to prevent accidents and environmental contamination.

Storage:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[6][11]

-

Store in a dark place.[2] Some sources recommend refrigeration at 2-8°C.[2][3]

Disposal:

-

Dispose of waste in accordance with all applicable federal, state, and local regulations.[10]

-

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[6]

Risk Management Workflow

The following diagram illustrates a logical workflow for assessing and managing the risks associated with this compound.

Caption: Risk Management Workflow for this compound.

References

- 1. This compound | C8H7BrO3 | CID 145162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 3-Bromo-2-methoxybenzoic acid | 101084-39-3 [amp.chemicalbook.com]

- 4. cn.canbipharm.com [cn.canbipharm.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. angenechemical.com [angenechemical.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.berkeley.edu [ehs.berkeley.edu]

A Technical Guide to 2-Bromo-3-methoxybenzoic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3-methoxybenzoic acid (CAS No. 88377-29-1), a key chemical intermediate for researchers in organic synthesis, medicinal chemistry, and drug development. This document details its chemical properties, commercial availability, and methodologies for its synthesis and analysis. Furthermore, it illustrates its application as a precursor in the synthesis of bioactive molecules, providing a logical workflow for its use in drug discovery pipelines.

Physicochemical Properties and Commercial Availability

This compound is a substituted aromatic carboxylic acid. Its molecular structure, featuring a bromine atom and a methoxy group ortho and meta to the carboxylic acid respectively, makes it a versatile building block for further chemical modifications. The presence of these functional groups allows for a range of synthetic transformations, including nucleophilic substitution, cross-coupling reactions, and modifications of the carboxylic acid moiety.

Quantitative Data of Commercial Suppliers

The following table summarizes the key specifications of this compound available from various commercial suppliers. This data is essential for researchers to select a product that meets the purity and quality requirements for their specific applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form | Melting Point (°C) |

| Sigma-Aldrich | 88377-29-1 | C₈H₇BrO₃ | 231.04 | 97% | Solid | Not Specified |

| Ambeed | 88377-29-1 | C₈H₇BrO₃ | 231.04 | 98% | Solid | Not Specified |

| Apollo Scientific | 88377-29-1 | C₈H₇BrO₃ | 231.04 | ≥95% | Solid | Not Specified |

| Biosynth | 88377-29-1 | C₈H₇BrO₃ | 231.04 | Not Specified | Not Specified | Not Specified |

| BLD Pharm | 88377-29-1 | C₈H₇BrO₃ | 231.04 | Not Specified | Not Specified | Not Specified |

Synthesis and Analytical Protocols

The synthesis and analysis of this compound are critical for its application in research and development. This section provides detailed experimental protocols for its preparation and characterization.

Representative Synthesis of this compound

Reaction: Electrophilic Aromatic Substitution (Bromination) of 3-methoxybenzoic acid.

Materials:

-

3-methoxybenzoic acid

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Anhydrous Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

-

A suitable solvent (e.g., Dichloromethane, Acetic Acid)

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexanes)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methoxybenzoic acid (1.0 equivalent) in the chosen solvent.

-

Add the Lewis acid catalyst (e.g., FeBr₃, 0.1 equivalents).

-

Slowly add the brominating agent (e.g., NBS or a solution of Br₂ in the solvent, 1.0-1.2 equivalents) to the reaction mixture at room temperature or 0 °C.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and quench any excess bromine by adding a saturated solution of sodium thiosulfate.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system to yield this compound.

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

-

¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chemical shifts will be characteristic of the aromatic protons, the methoxy group protons, and the carboxylic acid proton.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation:

-

Technique: Electrospray ionization (ESI) or another suitable method.

-

Expected m/z: The molecular ion peak corresponding to the molecular weight of this compound (231.04 g/mol ).

Application in Drug Discovery: A Workflow for Bioactive Molecule Synthesis

This compound is a valuable starting material for the synthesis of various bioactive molecules, including inhibitors of key enzymes in cellular signaling pathways. While direct biological activity of the compound itself is not extensively documented, its utility as a chemical intermediate is well-established. For instance, the structurally related 2-bromo-3-nitrobenzoic acid is a known precursor for the synthesis of 5-aminoisoquinolin-1-one, a core scaffold of potent Poly(ADP-ribose) polymerase (PARP) inhibitors.

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for a PARP inhibitor, starting from a 2-bromo-3-substituted benzoic acid. This represents a logical pathway where this compound could be employed.

Caption: Synthetic workflow for a PARP inhibitor precursor.

This workflow highlights the strategic importance of this compound as a starting material. The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity, while the carboxylic acid and methoxy groups can be modified or influence the reactivity of the molecule. This versatility makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.

An In-depth Technical Guide to the Reactivity and Stability of 2-Bromo-3-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and stability of 2-Bromo-3-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document collates available data on its physicochemical properties, spectroscopic profile, and reactivity in key organic transformations. Detailed experimental protocols for its synthesis and potential reactions are provided, alongside an analysis of its stability under various stress conditions. This guide is intended to be a valuable resource for researchers and professionals involved in the synthesis and handling of this versatile building block.

Physicochemical and Spectroscopic Properties

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₇BrO₃ and a molecular weight of 231.04 g/mol .[1][2] Its chemical structure is characterized by a benzoic acid core with a bromine atom at the ortho-position and a methoxy group at the meta-position relative to the carboxyl group.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| CAS Number | 88377-29-1 | [1] |

| Appearance | Solid | [3] |

| Melting Point | 119-123 °C | [3] |

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Predicted ¹H NMR spectra are available.

-

¹³C NMR: Detailed ¹³C NMR data for various benzoic acid derivatives can be used for comparative analysis.[4]

1.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound shows a characteristic molecular ion peak. The fragmentation pattern is influenced by the functional groups present.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as C-O and C-Br stretching vibrations.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the aryl bromide, and the methoxy group. The electronic effects of these substituents influence the reactivity of the aromatic ring and the functional groups themselves.

Reactions of the Carboxylic Acid Group

2.1.1. Esterification

The carboxylic acid can be readily converted to its corresponding ester. A general protocol for the esterification of a similar brominated benzoic acid derivative using methanol is provided below.

Experimental Protocol: Esterification with Methanol

-

Materials: this compound, Methanol, Sulfuric acid (catalytic amount).

-

Procedure:

-

Dissolve this compound in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

-

2.1.2. Amide Bond Formation (Amidation)

Amide coupling reactions can be performed by activating the carboxylic acid. A general protocol using EDC/HOBt coupling agents is described for a structurally similar compound.[5]

Experimental Protocol: Amide Coupling with Benzylamine

-

Materials: this compound, Benzylamine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), Hydroxybenzotriazole (HOBt), Triethylamine (TEA), Anhydrous Dichloromethane (DCM).[5]

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.[5]

-

Add benzylamine (1.1 eq) followed by triethylamine (1.5 eq).[5]

-

Cool the mixture to 0 °C and slowly add EDC (1.2 eq).[5]

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

-

Logical Workflow for Amide Coupling

Caption: General workflow for EDC/HOBt mediated amide coupling.

Reactions of the Aryl Bromide

The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.

2.2.1. Suzuki-Miyaura Coupling

This reaction is a powerful method for forming biaryl structures. While specific data for this compound is limited, general conditions for the Suzuki coupling of bromobenzoic acids with phenylboronic acid are well-established.[6]

Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials: this compound, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water or Dioxane/Water).

-

Procedure:

-

To a reaction vessel, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), palladium catalyst (e.g., 0.1 mol%), and base (2.0-3.0 eq).[6]

-

Add the degassed solvent system.

-

Heat the reaction mixture under an inert atmosphere, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

-

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

2.2.2. Buchwald-Hartwig Amination

This reaction allows for the formation of arylamines. The reactivity of ortho-substituted aryl bromides can be influenced by steric hindrance.[7]

Experimental Protocol: Buchwald-Hartwig Amination with Aniline

-

Materials: this compound, Aniline, Palladium precatalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Base (e.g., Sodium tert-butoxide), Anhydrous solvent (e.g., Toluene or Dioxane).[7]

-

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precatalyst and phosphine ligand in the reaction vessel.

-

Add the base, this compound (1.0 eq), and the anhydrous solvent.

-

Add aniline (1.0-1.2 eq).

-

Seal the vessel and heat the mixture with stirring for the required time, monitoring the reaction by TLC or LC-MS.

-

After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

-

Other Reactions

2.3.1. Decarboxylation

Aromatic carboxylic acids can undergo decarboxylation under certain conditions, often requiring high temperatures or the use of a catalyst.[8][9][10] The presence of an ortho-bromo substituent may influence the ease of this reaction.[9] Oxidative decarboxylation can also be induced by peroxyl radicals.[11]

Stability Profile

General Storage and Handling

It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[12] It is incompatible with strong oxidizing agents and strong bases.[12]

Potential Degradation Pathways

Forced degradation studies, as mandated by ICH guidelines, are used to establish the intrinsic stability of a drug substance by subjecting it to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress.[13][14]

3.2.1. Hydrolytic Stability

-

Acidic Conditions: Under strong acidic conditions and elevated temperatures, hydrolysis of the methoxy group to a hydroxyl group is a potential degradation pathway.

-

Basic Conditions: In the presence of a strong base, the carboxylic acid will be deprotonated. Under harsh basic conditions, hydrolysis of the methoxy group may also occur.

3.2.2. Oxidative Stability

Exposure to oxidizing agents, such as hydrogen peroxide, could potentially lead to degradation of the molecule. Phenolic compounds, which could be formed via demethylation, are particularly susceptible to oxidation.

3.2.3. Photostability

Nitroaromatic compounds are known to be susceptible to photodecomposition, and while this compound does not contain a nitro group, the aromatic system with its substituents may still be sensitive to UV light.[12]

3.2.4. Thermal Stability

At elevated temperatures, thermal decomposition may occur, potentially through decarboxylation.[12][15]

Potential Degradation Pathways

Caption: Plausible degradation pathways for this compound under stress conditions.

Synthesis

A reliable method for the synthesis of this compound is via a Sandmeyer-type reaction starting from 2-amino-3-methoxybenzoic acid.

Synthesis from 2-Amino-3-methoxybenzoic Acid

Experimental Protocol

-

Materials: 2-Amino-3-methoxybenzoic acid, 48% Hydrobromic acid, Sodium nitrite, Copper(I) bromide.

-

Procedure:

-

Dissolve 2-amino-3-methoxybenzoic acid (1.0 eq) in 10% aqueous hydrobromic acid and cool the solution to 0 °C.[6]

-

Slowly add a solution of sodium nitrite (1.0 eq) in water, maintaining the temperature at 0 °C.[6]

-

To this diazotized solution, add a solution of copper(I) bromide (1.1 eq) in 48% hydrobromic acid dropwise.[6]

-

Allow the reaction to proceed, monitoring for the cessation of nitrogen gas evolution.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Synthetic Workflow

References

- 1. This compound | C8H7BrO3 | CID 145162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Decarboxylation [organic-chemistry.org]

- 11. Oxidative decarboxylation of benzoic acid by peroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. US11136287B2 - Method for producing n-benzyl-2-bromo-3-methoxypropionamide and intermediates thereof - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Biological Activities of 2-Bromo-3-methoxybenzoic Acid

Disclaimer: Direct experimental data on the biological activities of 2-Bromo-3-methoxybenzoic acid is limited in publicly available literature. This guide extrapolates potential activities based on the known biological effects of structurally related compounds, including other brominated and methoxylated benzoic acid derivatives. The information provided is intended for research and drug development professionals and should be interpreted as a theoretical framework for guiding future experimental investigations.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its chemical structure, featuring a benzoic acid core substituted with a bromine atom and a methoxy group, presents an interesting scaffold for medicinal chemistry. While primarily utilized as a reagent and intermediate in organic synthesis, its structural motifs are present in various bioactive molecules.[1][2] This suggests that this compound itself or its derivatives could exhibit a range of biological activities. This document aims to provide a comprehensive overview of these potential activities by drawing parallels with structurally analogous compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic and biological protocols.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| CAS Number | 88377-29-1 |

| Appearance | Not specified in provided results |

| Melting Point | Not specified in provided results |

| SMILES | COC1=CC=CC(=C1Br)C(=O)O |

| InChI | InChI=1S/C8H7BrO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,1H3,(H,10,11) |

(Data sourced from PubChem CID 145162)[1]

Potential Biological Activities and Supporting Data from Related Compounds

The biological potential of this compound can be inferred from the activities of related brominated and methoxylated benzoic acids.

The presence of a halogen atom, such as bromine, on an aromatic ring is a common feature in many antimicrobial compounds. Studies on various benzoic acid derivatives have demonstrated that the nature and position of substituents significantly influence their antibacterial and antifungal properties. For instance, derivatives of bromobenzoic acids have shown potent antimicrobial activity.[3]

Table 2: Antimicrobial Activity of Methoxybenzoic Acid Isomers against Escherichia coli

| Isomer | Minimum Inhibitory Concentration (MIC) (mg/mL) | Minimum Bactericidal Concentration (MBC) (mg/mL) |

| 2-Methoxybenzoic acid | 2 | >2 |

| 3-Methoxybenzoic acid | 2 | >2 |

| 4-Methoxybenzoic acid | 2 | >2 |

(Data from a comparative study on methoxybenzoic acid isomers)[4]

The benzoic acid scaffold is a prevalent feature in numerous anticancer agents.[5] Derivatives of bromophenols have demonstrated the ability to inhibit the viability and induce apoptosis of leukemia cells.[6] Furthermore, compounds derived from pomegranate ellagitannins, which share structural similarities, have exhibited antiproliferative and antiaromatase activity in breast cancer cells.[7] This suggests that this compound derivatives could be explored as potential anticancer agents.

Table 3: Anticancer Activity of a Structurally Related Bromophenol Derivative

| Compound | Cell Line | Effect |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4) | K562 (leukemia) | Inhibited viability and induced apoptosis |

(Data from a study on methylated and acetylated bromophenol derivatives)[6]

The substituted benzoic acid core can act as a pharmacophore for interacting with the active sites of various enzymes.[5] For instance, novel benzoic acid derivatives have been synthesized and evaluated as multitarget inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrases (hCAs), which are important targets for Alzheimer's disease treatment.[8] Additionally, 2-Bromo-3-nitrobenzoic acid, a structurally similar compound, is a key precursor for the synthesis of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[9]

Table 4: Inhibitory Activity of Tetrahydroisoquinolynyl-benzoic Acid Derivatives against AChE and hCAs

| Compound | Target | Kᵢ (nM) |

| 6c (1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione-substituted) | hCA I | 33.00 ± 0.29 |

| 6e (cyclohexanone-substituted) | hCA II | 18.78 ± 0.09 |

| 6f (2,2-dimethyl-1,3-dioxan-4-one-substituted) | AChE | 13.62 ± 0.21 |

(Data from a study on novel benzoic acid derivatives as multitarget inhibitors)[8]

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to evaluate the potential biological activities of this compound, based on protocols for related compounds.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., E. coli) is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.

-

Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This colorimetric assay assesses the cytotoxic effect of a compound on cancer cell lines.[4]

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme (e.g., AChE), a substrate (e.g., acetylthiocholine iodide), and a chromogenic reagent (e.g., DTNB).

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

-

Incubation: The mixture is incubated at a controlled temperature for a specific time.

-

Absorbance Measurement: The change in absorbance over time is measured, which is proportional to the enzyme activity.

-

IC₅₀/Kᵢ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) or the inhibition constant (Kᵢ) is calculated.

Visualizations of Pathways and Workflows

The following diagrams illustrate a key signaling pathway that could be targeted by derivatives of this compound and a general workflow for drug discovery.

References

- 1. This compound | C8H7BrO3 | CID 145162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 88377-29-1 | NDA37729 [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Bromo-5-methoxybenzoic acid 98 22921-68-2 [sigmaaldrich.com]

- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Methodological & Application

The Versatile Building Block: 2-Bromo-3-methoxybenzoic Acid in Organic Synthesis

Application Notes for Researchers, Scientists, and Drug Development Professionals

2-Bromo-3-methoxybenzoic acid is a valuable halogenated aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a methoxy group on the benzene ring, provides multiple reactive sites for a variety of chemical transformations. This makes it a key starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

The bromine atom at the 2-position acts as a handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy and carboxylic acid groups, in turn, influence the electronic properties and reactivity of the aromatic ring and offer sites for further functionalization. This strategic placement of functional groups allows for the synthesis of a diverse range of compounds with potential biological activity.

Key Applications:

-

Cross-Coupling Reactions: The presence of the bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in creating biaryl structures, conjugated systems, and other complex scaffolds found in many pharmaceutical agents and functional materials.

-

Synthesis of Heterocycles: The carboxylic acid and bromo functionalities can be utilized in cyclization reactions to construct various heterocyclic systems, which are prevalent in drug molecules.

-

Lead Compound Generation in Drug Discovery: As a substituted benzoic acid, this compound can serve as a starting point for the development of novel therapeutic agents. The benzoic acid scaffold is a common feature in numerous anticancer and anti-inflammatory agents.[1] By modifying the substituents, libraries of derivatives can be generated for biological screening against various targets like protein kinases and other enzymes.[1]

Data Presentation